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molecular formula C6H4ClNO B1588816 6-Chloropyridine-2-carbaldehyde CAS No. 54087-03-5

6-Chloropyridine-2-carbaldehyde

Cat. No. B1588816
M. Wt: 141.55 g/mol
InChI Key: XTRLIKXVRGWTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020345

Procedure details

2.65 ml of a 1.6 M solution of n-butyllithium in hexane are introduced into a solution of 0.53 ml of N,N,N'-trimethylethylenediamine (4.24 mmol) and 10 ml of tetrahydrofuran cooled to -60° C. The solution is stirred for 15 minutes at -40° C. and then it is cooled to -70° C. and a solution of 0.50 g of 6-chloropyridine-2-carbaldehyde (3.53 mmol) and 4 ml of tetrahydrofuran is introduced dropwise. The orange-colored solution is stirred for 30 minutes at -70° C. and then 1.28 ml of tetramethylethylenediamine (8.48 mmol) are introduced and then after 10 minutes 5.30 ml of a 1.6M solution of n-butylithium in hexane are introduced. The brown solution is stirred for 2 hours at -78° C. and 1.50 ml of methyl iodide (25 mmol) are added dropwise. After stirring for one hour at -78° C. and then for 10 minutes at 20° C., the reaction mixture is poured into a saturated aqueous solution of sodium chloride and extracted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and the solvent evaporated off. 0.23 g of the title product is recovered after purification by chromatography on a silica column (eluent: hexane/ethyl acetate; 95:5).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.28 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][N:7](C)[CH2:8]CNC.Cl[C:14]1[N:19]=[C:18]([CH:20]=[O:21])C=CC=1.CN(C)CCN(C)C.CI.[Cl-].[Na+]>CCCCCC.O1CCCC1>[CH3:4][C:3]1[C:18]([CH:20]=[O:21])=[N:19][C:14]([N:7]([CH3:8])[CH3:6])=[CH:1][CH:2]=1 |f:5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.53 mL
Type
reactant
Smiles
CN(CCNC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C=O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.28 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
CI
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 15 minutes at -40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is cooled to -70° C.
STIRRING
Type
STIRRING
Details
The orange-colored solution is stirred for 30 minutes at -70° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
The brown solution is stirred for 2 hours at -78° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring for one hour at -78° C.
Duration
1 h
WAIT
Type
WAIT
Details
for 10 minutes at 20° C.
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
0.23 g of the title product is recovered
CUSTOM
Type
CUSTOM
Details
after purification by chromatography on a silica column (eluent: hexane/ethyl acetate; 95:5)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC=1C(=NC(=CC1)N(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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